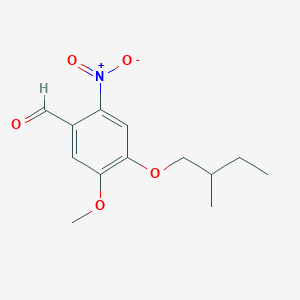
5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde
Descripción general
Descripción
5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (MMBN) is a chemical compound that has been widely used in scientific research. It is a nitrobenzaldehyde derivative that has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Precursors to DNA Intercalators
5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde has been utilized in the synthesis of benzo-substituted phthalazines, which are potential precursors to DNA intercalators. This involves converting 2-nitro-5-methoxybenzaldehyde to amines, followed by diazotisation, Sandmeyer reaction, lithiation, formylation, and cyclisation with hydrazine to yield 5-methoxy-substituted phthalazine (Tsoungas & Searcey, 2001).
Correction to Supposed Tele Nucleophilic Aromatic Substitution
Research correcting the supposed tele nucleophilic aromatic substitution method for the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde from 1,3-dinitro-5-trichloromethylbenzene highlights the intricate chemistry involving methoxy nitrobenzaldehydes. Instead of the reported product, the reaction yielded methyl 3,5-dinitrobenzoate, indicating the complexity and challenges in synthetic pathways involving methoxy and nitro groups on benzaldehyde derivatives (Monk et al., 2003).
Formation of Schiff Base Metal Complexes
5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde's structural analogs have been explored in the formation of Schiff base metal complexes, demonstrating significant antimicrobial activity. These studies involve the synthesis of Schiff base ligands by condensation reactions and their subsequent use to prepare metal complexes, which are characterized and tested for antimicrobial efficacy (Joshi, Rojivadiya, & Pandya, 2014).
Insight into Aromatic Substitution Reactions
The synthesis and characterization of compounds related to 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde offer valuable insights into aromatic substitution reactions. These studies shed light on synthetic strategies and the reactivity of nitrobenzaldehyde derivatives, contributing to the understanding of fundamental organic chemistry principles and the development of new synthetic methodologies (Giannopoulos et al., 2000).
Computational Analysis of Structural Conformations
Research involving density functional studies on the structural conformations and vibrational spectra of methoxy-nitrobenzaldehydes provides a deeper understanding of their electronic properties and reactivity. These studies are crucial for designing molecules with specific functions and understanding their behavior at the molecular level (Nataraj, Balachandran, & Karthick, 2011).
Propiedades
IUPAC Name |
5-methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-7,9H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFLLIWFCBKKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




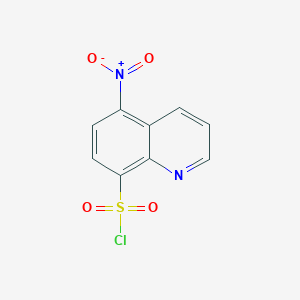
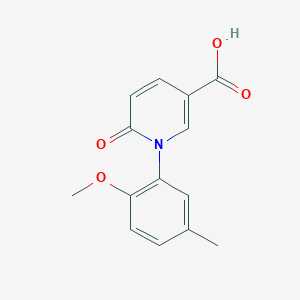
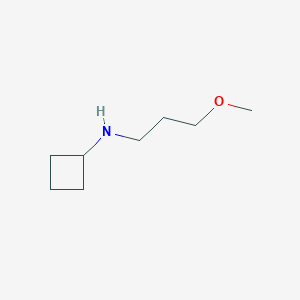
![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)
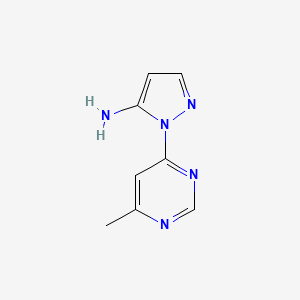
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428014.png)
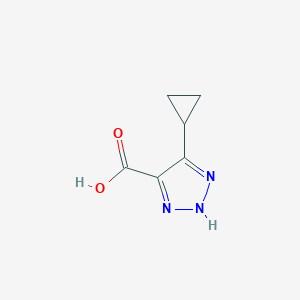
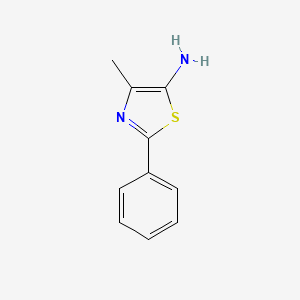
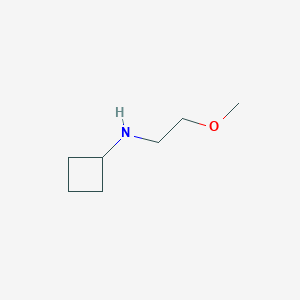
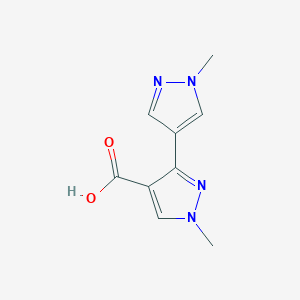
![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)

